molecular formula C10H13ClN4O3S B1451344 4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole CAS No. 664985-43-7

4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole

Cat. No.: B1451344
CAS No.: 664985-43-7
M. Wt: 304.75 g/mol
InChI Key: RJEYFWVHUXSWTA-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) is a heterocyclic compound primarily used as a derivatizing reagent in analytical chemistry. Its molecular formula is C₁₀H₁₃ClN₄O₃S (CAS: 664985-43-7) . DAABD-Cl reacts selectively with thiol (-SH) groups, enabling sensitive detection of cysteine residues and low-molecular-weight thiols (e.g., glutathione) in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is particularly valuable in proteomics for studying post-translational modifications like S-thiolation in human serum albumin (HSA) and assessing glutathione homeostasis in model organisms .

Properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O3S/c1-15(2)6-5-12-19(16,17)8-4-3-7(11)9-10(8)14-18-13-9/h3-4,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEYFWVHUXSWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659762
Record name 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664985-43-7
Record name 7-Chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAABD-Cl [=4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole] [for Proteome Analysis]
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Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 4-[2-(dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole typically begins from:

General Synthetic Route

The preparation involves nucleophilic substitution of the chlorosulfonyl group by the aminoethyl moiety, followed by purification steps. The typical synthesis can be summarized as:

Step Reaction Description Conditions Comments
1 Preparation of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole From benzoxadiazole derivatives via chlorosulfonation Commercially available or synthesized via chlorosulfonylation of 7-chloro-2,1,3-benzoxadiazole
2 Nucleophilic substitution of chlorosulfonyl group by N,N-dimethylaminoethylamine Reaction in organic solvent (e.g., acetonitrile or ethylene glycol) at controlled temperature (room temp to ~40°C) Aminoethylamine attacks sulfonyl chloride, forming sulfonamide linkage
3 Purification of product Chromatographic methods or recrystallization To isolate pure this compound

Detailed Reaction Conditions and Findings

  • Nucleophilic Substitution : The chlorosulfonyl group on the benzoxadiazole ring is highly reactive towards nucleophiles. The reaction with N,N-dimethylaminoethylamine proceeds smoothly under mild heating (typically 25–40°C) in polar aprotic solvents such as acetonitrile or ethylene glycol.

  • Reaction Time : The substitution usually completes within 10 to 60 minutes depending on the scale and solvent system, with some protocols reporting derivatization reactions completed at 60°C within 30 minutes for related benzoxadiazole derivatives.

  • Yield and Purity : High purity products (>98%) are obtained after standard purification. The isolated compound is stable and suitable for use as a derivatization reagent in mass spectrometry and chromatography.

Representative Synthetic Procedure (Literature-Based)

  • Dissolve 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (1 equiv) in dry acetonitrile under inert atmosphere.

  • Add N,N-dimethylaminoethylamine (1.1 equiv) dropwise with stirring.

  • Maintain the reaction temperature at 25–40°C for 30–60 minutes.

  • Monitor reaction progress by TLC or HPLC.

  • Upon completion, quench reaction if necessary, then purify by column chromatography or recrystallization.

  • Dry the product under vacuum to yield this compound.

Analytical Characterization

  • Mass Spectrometry : The compound shows characteristic molecular ion peaks consistent with its molecular formula C10H13ClN4O3S.

  • NMR Spectroscopy : Proton and carbon NMR confirm substitution pattern on the benzoxadiazole ring and presence of dimethylaminoethyl side chain.

  • Chromatography : High-performance liquid chromatography (HPLC) methods are used to confirm purity and monitor reaction progress.

Summary Table of Preparation Parameters

Parameter Description Typical Values/Notes
Starting material 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole Commercially available or synthesized
Nucleophile N,N-dimethylaminoethylamine Slight excess (1.1 equiv)
Solvent Acetonitrile, ethylene glycol, or similar Polar aprotic preferred
Temperature 25–40°C Mild heating accelerates reaction
Reaction time 10–60 minutes Monitored by TLC/HPLC
Purification Chromatography or recrystallization Yields > 95% purity
Product stability Stable under normal storage Suitable for derivatization use

Research Findings and Applications

  • The synthesized compound is effective as a fluorescent derivatization reagent for carboxylic acids and proteome analysis, enhancing detection sensitivity in LC-ESI-MS/MS.

  • Derivatization reactions using this reagent proceed rapidly and quantitatively under mild conditions, facilitating high-throughput analytical workflows.

  • The preparation method is reproducible and scalable, supporting both research and industrial applications in analytical chemistry.

Chemical Reactions Analysis

4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Applications Overview

  • Fluorescent Probes
    • DAABD-Cl is widely used as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows researchers to visualize cellular processes with high sensitivity and specificity. This application is crucial for studying dynamic biological phenomena in real-time.
  • Drug Development
    • The compound plays a significant role in the development of new pharmaceuticals. It aids in targeting specific biological pathways, enhancing the efficacy of drug candidates. Its properties facilitate the design of drugs that can interact selectively with their targets, which is vital for minimizing side effects and improving therapeutic outcomes.
  • Environmental Monitoring
    • DAABD-Cl is applied in detecting pollutants in environmental samples. Its sensitivity allows for reliable assessments of water quality and contamination levels, making it an essential tool for environmental scientists monitoring ecosystems and public health.
  • Diagnostic Tools
    • This compound is incorporated into various diagnostic assays, improving the accuracy of tests for diseases by enhancing signal detection. Its fluorescent properties enable better visualization and quantification of biomolecules in clinical diagnostics.
  • Research on Neurotransmitters
    • DAABD-Cl contributes to studies related to neurotransmitter systems, providing insights into neurological disorders and potential treatments. By enabling the detection and quantification of neurotransmitter levels, it assists researchers in understanding complex neurochemical interactions.

Case Study 1: Fluorescent Imaging in Cellular Biology

In a study published in PLOS ONE, researchers utilized DAABD-Cl for the derivatization of proteins from kidney samples. The proteins were labeled with DAABD-Cl before separation by electrophoresis, demonstrating its effectiveness in protein visualization and analysis . This application highlights the compound's utility in proteomics and cellular biology research.

Case Study 2: Drug Development

A recent investigation explored the use of DAABD-Cl derivatives in developing targeted therapies for specific cancer types. The study showed that compounds derived from DAABD-Cl exhibited enhanced binding affinity to cancer cell receptors compared to traditional drugs, indicating its potential role as a scaffold for new drug candidates .

Case Study 3: Environmental Analysis

DAABD-Cl was employed in a project assessing water quality in contaminated sites. The study demonstrated that this compound could effectively detect trace levels of pollutants, providing a reliable method for environmental monitoring and assessment .

Summary Table of Applications

Application AreaDescription
Fluorescent ProbesUsed for visualizing cellular processes with high sensitivity
Drug DevelopmentAids in designing drugs that target specific biological pathways
Environmental MonitoringDetects pollutants in environmental samples to assess water quality
Diagnostic ToolsEnhances accuracy of diagnostic assays through improved signal detection
Research on NeurotransmittersFacilitates studies on neurotransmitter systems related to neurological disorders

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole involves its ability to form stable derivatives with various analytes. The compound reacts with functional groups such as amines, thiols, and carboxylic acids, forming stable products that can be easily detected and quantified using chromatographic and spectrometric techniques . The molecular targets and pathways involved depend on the specific application and the nature of the analytes being studied.

Comparison with Similar Compounds

4-Chloro-7-nitrobenzofurazan

  • Structure: Features a nitro (-NO₂) group at position 7 instead of the sulfonamide-ethyl-dimethylamino moiety in DAABD-Cl.
  • Applications : Primarily used as a fluorescent probe for amines and thiols. Unlike DAABD-Cl, it lacks specificity for thiols in complex matrices due to broader reactivity .
  • Reactivity : The electron-withdrawing nitro group enhances electrophilicity, but its derivatization efficiency for thiols is lower compared to DAABD-Cl’s sulfonamide-based design .

4-Fluoro-7-mercapto-2,1,3-benzoxadiazole

  • Structure : Contains a mercapto (-SH) group at position 7 and fluorine at position 3.
  • Applications : Serves as a scaffold for synthesizing thiol-reactive probes. However, the presence of the -SH group limits its stability and requires protective handling, unlike DAABD-Cl, which is pre-functionalized for direct derivatization .

DAABD-AE (4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)

  • Structure: Differs by an additional aminoethyl (-NHCH₂CH₂NH₂) group at position 5.
  • Applications: Specifically reacts with dicarboxylic acids (e.g., glutaric acid) in urine for diagnosing metabolic disorders like glutaric acidemia type I . In contrast, DAABD-Cl targets thiols, highlighting functional group specificity differences .
  • Sensitivity: DAABD-AE’s extended aminoethyl chain improves solubility in aqueous matrices, whereas DAABD-Cl’s chloro group enhances electrophilicity for thiol binding .

DBD-F (4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole)

  • Structure: Replaces the chloro group in DAABD-Cl with fluorine and simplifies the sulfonamide substituent to a dimethylamino group.
  • Applications : A thiol-labeling reagent for HPLC with fluorescence detection. While both DBD-F and DAABD-Cl target thiols, DBD-F’s fluorescence properties (λₑₓ/λₑₘ = 380/510 nm) differ from DAABD-Cl’s MS-compatible design .
  • Limitations: DBD-F’s fluorescence can interfere with endogenous fluorophores, whereas DAABD-Cl’s MS-based detection offers higher specificity .

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

  • Structure : A precursor to DAABD-Cl, featuring a reactive chlorosulfonyl (-SO₂Cl) group at position 6.
  • Role in Synthesis: Reacts with dimethylaminoethylamine to form DAABD-Cl’s sulfonamide side chain. The chlorosulfonyl group’s high reactivity necessitates controlled conditions, unlike the stable DAABD-Cl .
  • Applications: Limited to synthetic chemistry due to instability, whereas DAABD-Cl is optimized for biological derivatization .

Functional and Analytical Performance Comparison

Compound Target Functional Group Detection Method Key Advantage Limitation
DAABD-Cl Thiols (-SH) LC-MS/MS High specificity, MS-compatible, low background noise Requires reducing agents (e.g., TCEP)
DAABD-AE Dicarboxylic acids UHPLC-MS/MS Selective for dicarboxylates in urine Not suitable for thiols
DBD-F Thiols (-SH) Fluorescence HPLC High fluorescence yield Susceptible to matrix interference
4-Chloro-7-nitrobenzofurazan Amines/Thiols Fluorescence/UV-Vis Broad reactivity Low specificity in complex samples

Biological Activity

4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) is a synthetic compound primarily used in biochemical research as a derivatization reagent. Its structural characteristics and functional groups allow it to interact with various biological molecules, making it valuable in proteomic studies and analytical chemistry.

  • Chemical Formula : C10H13ClN4O3S
  • Molecular Weight : 304.75 g/mol
  • CAS Number : 664985-43-7

DAABD-Cl acts as a derivatization agent that enhances the detection and quantification of biomolecules in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound's ability to form stable derivatives with amines and carboxylic acids facilitates improved sensitivity and specificity in mass spectrometric analysis.

1. Proteomic Applications

DAABD-Cl has been extensively utilized for the derivatization of amino acids and other biomolecules in proteomics. The compound reacts with primary amines to form stable derivatives, which can be easily analyzed by LC-MS/MS. This application is crucial for:

  • Quantifying Amino Acids : Enhances the detection limits for amino acids in complex biological matrices.
  • Analyzing Protein Modifications : Facilitates the study of post-translational modifications by providing a means to label specific amino acid residues.

2. Case Studies

Several studies have highlighted the effectiveness of DAABD-Cl in biological assays:

  • Study on Fatty Acids : In a study focused on quantifying very long-chain fatty acids in plasma, DAABD-Cl was used as a derivatization reagent that significantly improved the detection limits and specificity of the analysis (Table 1) .
  • Amino Acid Profiling : Another research project demonstrated the utility of DAABD-Cl for profiling amino acids in saliva samples, showcasing its versatility across different biological fluids (Table 2) .

Comparative Analysis of Derivatization Reagents

Reagent NameTarget MoleculesDetection MethodSensitivity Improvement
DAABD-ClAmines, Carboxylic AcidsLC-MS/MSSignificant
Dansyl ChlorideAminesHPLCModerate
4-Nitrobenzyl AlcoholAldehydesGC-MSHigh

Research Findings

Recent findings indicate that DAABD-Cl not only enhances analytical sensitivity but also provides unique fragmentation patterns that aid in structural elucidation during mass spectrometric analysis. The compound's derivatives exhibit distinct mass spectra, allowing for precise identification of target analytes.

3. Safety and Handling

While DAABD-Cl is effective for laboratory applications, it is essential to handle it with care due to potential health hazards. Safety data sheets recommend using appropriate personal protective equipment (PPE) and ensuring proper ventilation when working with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives can be prepared by reacting a benzoxadiazole precursor with dimethylaminoethylamine under reflux in polar aprotic solvents like DMSO or DMF. Reaction time (e.g., 9–18 hours), solvent choice, and stoichiometry of reagents (e.g., 1:1 molar ratio for amine coupling) critically affect yield. Optimization via stepwise temperature control (e.g., cooling to room temperature post-reflux) and purification through recrystallization (water-ethanol mixtures) are recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the sulfonamide group and dimethylaminoethyl substituents.
  • FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and benzoxadiazole ring vibrations.
  • HPLC-MS for purity assessment and molecular ion detection.
  • Melting point analysis (e.g., 141–143°C for analogous triazole derivatives) to verify crystallinity .

Q. How is the biological activity of this compound initially evaluated in academic research?

  • Methodological Answer : Preliminary bioactivity studies focus on antimicrobial or enzyme inhibition assays. For example:

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450).
  • In vitro cytotoxicity assays (e.g., MTT) on cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Factorial designs (e.g., 2^k or response surface methodology) systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions. For instance, a central composite design could maximize yield while minimizing side products. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, reducing experimental trials by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Solutions include:

  • Reproducibility protocols : Standardize assay conditions (e.g., ATP levels in cytotoxicity tests).
  • Metabolite profiling : Use LC-MS to confirm stability and rule out degradation products.
  • Dose-response validation : Compare EC₅₀/IC₅₀ values across multiple independent studies .

Q. How can computational chemistry enhance the design of derivatives with improved selectivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition state analysis) and molecular dynamics simulations predict substituent effects on binding. For example:

  • Docking studies (AutoDock Vina) to prioritize derivatives with stronger hydrogen bonding to target enzymes.
  • ADMET prediction tools (SwissADME) to optimize pharmacokinetic properties pre-synthesis .

Q. What advanced separation techniques address challenges in isolating stereoisomers or regioisomers of this compound?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or capillary electrophoresis resolves stereoisomers. For regioisomers, preparative TLC with gradient elution (hexane/ethyl acetate) or countercurrent chromatography improves separation efficiency .

Q. How do structural modifications (e.g., substituent position) impact the compound’s photostability and reactivity?

  • Methodological Answer : Substituent electronic effects are studied via Hammett plots (σ values) or UV-Vis spectroscopy. For example:

  • Electron-withdrawing groups (e.g., -Cl at position 7) enhance photostability by reducing π→π* transitions.
  • Accelerated degradation studies (e.g., 48-hour UV exposure) quantify stability differences among derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole

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